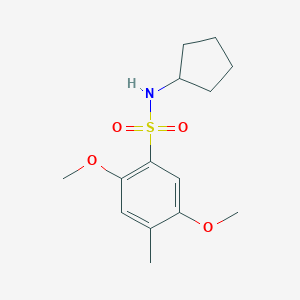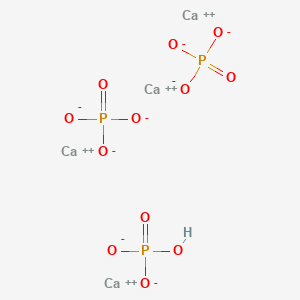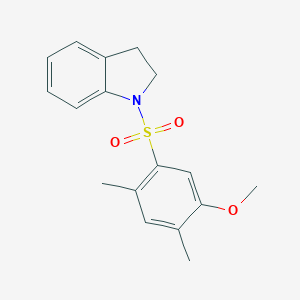
3-fluoro-N-(2-thienylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(2-thienylmethyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide class of compounds. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
3-fluoro-N-(2-thienylmethyl)benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, which is a target for the treatment of glaucoma and other diseases. Moreover, this compound has also been investigated for its potential applications in cancer therapy, as it has been found to exhibit cytotoxic activity against various cancer cell lines.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-(2-thienylmethyl)benzenesulfonamide is believed to involve the inhibition of enzyme activity by binding to the active site of the enzyme. This compound has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, which is a target for the treatment of glaucoma and other diseases. Moreover, this compound has also been found to exhibit cytotoxic activity against various cancer cell lines, which is believed to be due to its ability to induce apoptosis in these cells.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-fluoro-N-(2-thienylmethyl)benzenesulfonamide are not yet fully understood. However, this compound has been found to exhibit potent inhibitory activity against various enzymes, which suggests that it may have significant effects on various biochemical processes in the body. Moreover, this compound has also been found to exhibit cytotoxic activity against various cancer cell lines, which suggests that it may have significant effects on cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-fluoro-N-(2-thienylmethyl)benzenesulfonamide in lab experiments include its potent inhibitory activity against various enzymes, as well as its cytotoxic activity against various cancer cell lines. However, the limitations of using this compound in lab experiments include its potential toxicity, as well as the need for specialized equipment and expertise to handle and manipulate this compound safely.
Orientations Futures
There are several future directions for research involving 3-fluoro-N-(2-thienylmethyl)benzenesulfonamide. These include further investigation of its mechanism of action, as well as its potential applications in medicinal chemistry and cancer therapy. Moreover, there is a need for further research to optimize the synthesis method for this compound, as well as to develop new derivatives of this compound with improved activity and selectivity.
Méthodes De Synthèse
The synthesis of 3-fluoro-N-(2-thienylmethyl)benzenesulfonamide is a multi-step process involving several chemical reactions. The first step involves the preparation of 3-fluoroaniline, which is then reacted with thienylacetic acid to form 3-fluoro-N-(2-thienylmethyl)aniline. This intermediate is then reacted with benzenesulfonyl chloride to form the final product, 3-fluoro-N-(2-thienylmethyl)benzenesulfonamide.
Propriétés
Nom du produit |
3-fluoro-N-(2-thienylmethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C11H10FNO2S2 |
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
3-fluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H10FNO2S2/c12-9-3-1-5-11(7-9)17(14,15)13-8-10-4-2-6-16-10/h1-7,13H,8H2 |
Clé InChI |
CHPZBHMRHDEJNW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CS2)F |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CS2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea](/img/structure/B224734.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B224741.png)



![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)
![1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)




